molecular formula C10H10O3 B6601314 methyl 2,3-dihydro-1-benzofuran-2-carboxylate CAS No. 54442-11-4

methyl 2,3-dihydro-1-benzofuran-2-carboxylate

Cat. No. B6601314
CAS RN: 54442-11-4
M. Wt: 178.18 g/mol
InChI Key: MVZXFWDZKDGPHE-UHFFFAOYSA-N
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Description

“Methyl 2,3-dihydro-1-benzofuran-2-carboxylate” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . Additionally, benzofuran-2-carboxamide ligands have been synthesized via a microwave-assisted Perkin rearrangement reaction .


Molecular Structure Analysis

The molecular formula of “methyl 2,3-dihydro-1-benzofuran-2-carboxylate” is C10H10O3 . Its average mass is 178.185 Da and its monoisotopic mass is 178.062988 Da .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, they can undergo palladium-catalyzed cross-coupling reactions . They can also participate in reactions such as hydroalkoxylation and carbonylative cyclization .

Scientific Research Applications

Anti-Tumor Activity

Methyl 2,3-dihydro-1-benzofuran-2-carboxylate exhibits promising anti-tumor properties. Researchers have explored its effects on various cancer cell lines, including ovarian cancer cells. The compound’s ability to inhibit cancer cell growth and induce apoptosis makes it an interesting candidate for further investigation .

Antibacterial Properties

Studies have demonstrated that this compound possesses antibacterial activity. It has been evaluated against different bacterial strains, suggesting its potential as an antimicrobial agent. Researchers are keen on understanding its mechanism of action and optimizing its efficacy .

Antioxidant Effects

Methyl 2,3-dihydro-1-benzofuran-2-carboxylate exhibits antioxidant properties, which are crucial for combating oxidative stress. Antioxidants play a vital role in maintaining cellular health and preventing various diseases. Further research aims to explore its specific antioxidant mechanisms .

Anti-Viral Activity

The compound has shown activity against the hepatitis C virus (HCV). Researchers are investigating its potential as an effective therapeutic drug for HCV. Its unique structure and mode of action make it an exciting target for antiviral drug development .

Synthetic Methods and Ring Construction

Recent studies have focused on novel synthetic methods for constructing benzofuran rings. Researchers have discovered efficient ways to synthesize complex benzofuran derivatives. For instance, a free radical cyclization cascade allows the construction of challenging polycyclic benzofuran compounds. Additionally, proton quantum tunneling has enabled the synthesis of benzofuran rings with high yield and minimal side reactions .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the compound’s structure and its biological activities is crucial. Researchers have explored various derivatives and modifications to elucidate SAR. This knowledge informs drug design and optimization, aiming to enhance the compound’s efficacy and safety .

Future Directions

Benzofuran compounds, including “methyl 2,3-dihydro-1-benzofuran-2-carboxylate”, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research could focus on developing promising compounds with target therapy potentials and minimal side effects .

properties

IUPAC Name

methyl 2,3-dihydro-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZXFWDZKDGPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3-dihydro-1-benzofuran-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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